[(2R)-piperidin-2-yl]methanamine dihydrochloride
Description
Significance of Chiral Amines in Synthetic Methodologies and Chemical Scaffolds
Chiral amines are indispensable in asymmetric synthesis. researchgate.net They can act as resolving agents, chiral auxiliaries, and catalysts, guiding the formation of specific stereoisomers of a target molecule. wikipedia.orgsigmaaldrich.com The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of natural products and pharmaceuticals. ajchem-a.com The incorporation of a chiral center, such as in [(2R)-piperidin-2-yl]methanamine, provides a scaffold with a defined stereochemistry that can be elaborated into more complex structures.
Overview of Stereochemical Control in Nitrogen-Containing Heterocycles
Achieving stereochemical control in the synthesis of nitrogen-containing heterocycles is a significant challenge and a highly active area of research. The conformational flexibility of rings like piperidine and the stereochemical lability of the nitrogen atom necessitate sophisticated synthetic strategies to control the spatial arrangement of substituents. Methodologies often involve the use of chiral starting materials, asymmetric catalysis, or the temporary installation of a chiral auxiliary to direct the stereochemical outcome of reactions. wikipedia.org
Positioning of [(2R)-piperidin-2-yl]methanamine Dihydrochloride (B599025) within Chiral Building Blocks Literature
[(2R)-piperidin-2-yl]methanamine dihydrochloride is recognized in the scientific literature as a valuable chiral building block, primarily due to its stereochemically defined 1,2-diamine functionality within the piperidine framework. A notable and efficient synthesis of this compound starts from the readily available and naturally occurring amino acid, (R)-lysine. researchgate.net This synthetic route proceeds in a stereoselective manner, highlighting a key transformation involving the in situ formation of an aziridinium (B1262131) ion. This intermediate then undergoes an intramolecular ring-opening to form the piperidine ring with high stereochemical fidelity. researchgate.net The availability of this synthetic pathway from an inexpensive chiral pool starting material makes this compound a more accessible tool for researchers in asymmetric catalysis and pharmaceutical development. researchgate.net
Scope and Academic Research Focus on this compound
The primary academic research focus on this compound centers on its utility as a versatile chiral building block. Its bifunctional nature, possessing both a primary and a secondary amine, allows for differential functionalization, making it an attractive starting material for the synthesis of more complex chiral ligands and pharmaceutical intermediates. Current research explores its incorporation into novel molecular scaffolds and its potential applications in asymmetric catalysis, where the defined stereochemistry of the diamine can be exploited to induce chirality in catalytic transformations. researchgate.net
Properties
IUPAC Name |
[(2R)-piperidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKUSTRJUDKWDY-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220923-53-5 | |
| Record name | [(2R)-piperidin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2r Piperidin 2 Yl Methanamine Dihydrochloride
Approaches to the Stereoselective Construction of the (2R)-Piperidine Core
The asymmetric synthesis of the (2R)-piperidine ring is a critical step in obtaining enantiomerically pure [(2R)-piperidin-2-yl]methanamine dihydrochloride (B599025). Various methods have been developed to control the stereochemistry at the C2 position of the piperidine (B6355638) ring.
Asymmetric Catalysis in Piperidine Ring Formation
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral piperidines, offering routes that are both efficient and atom-economical. This approach utilizes chiral catalysts to induce stereoselectivity in the formation of the piperidine ring from prochiral precursors.
The asymmetric hydrogenation of pyridine (B92270) derivatives is a direct and efficient method for producing chiral piperidines. digitellinc.com This strategy often involves the activation of the pyridine ring to facilitate hydrogenation. N-iminopyridinium ylides have been shown to be effective substrates for catalytic asymmetric hydrogenation, providing access to substituted piperidines with good enantiomeric excesses. nih.gov Rhodium and Iridium-based catalysts are commonly employed for this transformation. For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been achieved with high levels of enantioselectivity using ligands like MeO-BoQPhos. nih.gov
A notable challenge in the asymmetric hydrogenation of pyridines is the potential for catalyst poisoning by the pyridine nitrogen. To circumvent this, pyridines are often quaternized or activated with electron-withdrawing groups to lower the energy barrier for dearomatization. dicp.ac.cn Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents another innovative approach, furnishing 3-substituted tetrahydropyridines which can then be reduced to the corresponding piperidines. snnu.edu.cn
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Piperidine Synthesis
| Catalyst/Ligand | Substrate | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir/MeO-BoQPhos | 2-alkyl-pyridinium salts | 2-alkyl-piperidines | up to 93:7 er | nih.gov |
| Rh/Ferrocene Ligand | Unsaturated piperidinones | cis-2,4-disubstituted piperidines | High diastereoselectivity | nih.gov |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of piperidines. These methods often involve cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. soton.ac.uk For example, a highly enantioselective organocatalytic cascade reaction for the synthesis of piperidine derivatives has been developed based on an amidomalonate Michael addition to enals followed by intramolecular hemiaminal formation. soton.ac.ukthieme-connect.de
Another organocatalytic approach involves the domino Michael addition/aminalization of aldehydes and trisubstituted nitroolefins, catalyzed by O-TMS protected diphenylprolinol, which allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. acs.org Biomimetic organocatalytic asymmetric synthesis has also been employed to prepare 2-substituted piperidine-type alkaloids with high enantiomeric excess. nih.gov
Table 2: Organocatalytic Approaches to Chiral Piperidines
| Catalyst | Reaction Type | Key Intermediates | Enantioselectivity | Reference |
|---|---|---|---|---|
| Proline derivatives | Mannich reaction | Δ1-piperideine mimics | up to 97% ee | nih.gov |
| O-TMS protected diphenylprolinol | Domino Michael/aminalization | Nitroalkanes | Excellent | acs.org |
Biocatalysis offers a green and highly selective approach to the synthesis of chiral amines and their derivatives, including piperidines. researchgate.net Enzymes such as transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org These enzymes can catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity. acs.org
A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This method can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov The use of transaminases to convert ω-chloroketones into chiral 2-substituted piperidines has also been demonstrated, achieving high enantiomeric excesses. acs.org
Table 3: Biocatalytic Synthesis of Chiral Piperidine Precursors
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Transaminase (TA) | ω-chloroketones | 2-substituted piperidines | >95% ee | acs.org |
Chiral Pool Synthesis Utilizing Natural Product Precursors
The chiral pool strategy leverages the inherent chirality of readily available natural products, such as amino acids, to synthesize enantiomerically pure target molecules. L-lysine, for instance, can serve as a precursor for the synthesis of piperidine alkaloids. rsc.org In biosynthesis, L-lysine is enzymatically transformed into a δ-amino carbonyl intermediate which cyclizes to form Δ1-piperideine, a key intermediate for various piperidine-based natural products. rsc.org
Synthetic strategies have been developed to mimic this biosynthetic pathway. For example, a stereoselective three-component vinylogous Mannich-type reaction has been used to generate a chiral 2,3-dihydropyridinone compound that serves as a versatile intermediate for building a variety of chiral piperidine compounds. rsc.org Chiral aziridines, derived from natural sources, can also be used as starting materials for the stereoselective synthesis of cis-2,6-disubstituted piperidine natural products. rsc.org
Diastereoselective Synthesis and Subsequent Separation
Diastereoselective synthesis provides an alternative route to chiral piperidines, where a new stereocenter is introduced under the influence of an existing one. The resulting diastereomers can then be separated by techniques such as chromatography or crystallization.
A common strategy involves the diastereoselective reduction of a cyclic imine or enamine intermediate. For example, the hydrogenation of substituted pyridines can lead to cis-piperidines, which can then be transformed into their trans-diastereoisomers through conformational control. whiterose.ac.uk The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and reaction conditions. For instance, triacetoxyborohydride (B8407120) reduction of an iminium ion can establish a C-2/C-6-cis stereochemistry, while triethylsilane/TFA reduction of an acyliminium ion can lead to the trans relationship. nih.gov
Another approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring, where relative stereocontrol can be achieved through kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| [(2R)-piperidin-2-yl]methanamine dihydrochloride |
| (2R)-piperidine |
| (S)-Segphos |
| Δ1-piperideine |
| Acyliminium ion |
| Aldehydes |
| Amidomalonate |
| Amine oxidase |
| Chiral aziridines |
| Dihydropyridines |
| Diphenylprolinol |
| Enals |
| Ene imine reductase |
| Imines |
| Iminium ion |
| Iridium |
| L-lysine |
| MeO-BoQPhos |
| N-iminopyridinium ylides |
| Nitroolefins |
| O-TMS protected diphenylprolinol |
| Phenyl carbamate (B1207046) dihydropyridine |
| Piperidinones |
| Pyridine |
| Rhodium |
| Tetrahydropyridines |
| Transaminases |
| Triacetoxyborohydride |
| Triethylsilane |
| Trisubstituted nitroolefins |
Installation and Functionalization of the Methanamine Moiety
The creation of the C2-methanamine side chain on the piperidine ring is a pivotal step in the synthesis. Several classical organic reactions can be adapted for this purpose, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.
Reductive Amination Strategies
Reductive amination is a robust and widely used method for the formation of C-N bonds. In the context of synthesizing (piperidin-2-yl)methanamine, this strategy typically commences with a precursor containing a carbonyl group at the 2-position of the piperidine ring, such as piperidine-2-carboxaldehyde. The aldehyde undergoes condensation with an amine source, typically ammonia (B1221849) or a protected equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.
The choice of reducing agent is critical to the success of the reaction, preventing the reduction of the starting aldehyde before imine formation. Mild hydride reagents are generally preferred. A common one-pot procedure has been developed for the reductive amination of various aldehydes with secondary amines like piperidines, utilizing borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride. tandfonline.com
Key Features of Reductive Amination:
Starting Material: N-protected piperidine-2-carboxaldehyde.
Amine Source: Ammonia, ammonium (B1175870) salts (e.g., ammonium acetate), or masked amine equivalents.
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or borane-pyridine complex (BAP). tandfonline.com
Reaction Environment: Typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) under controlled pH conditions.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over carbonyls. | Highly toxic (releases HCN under acidic conditions). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, moisture-stable, effective for a wide range of substrates. | Can be more expensive, generates acetic acid byproduct. |
Nucleophilic Substitution Reactions
An alternative and equally effective approach involves the use of nucleophilic substitution reactions. This pathway typically starts with a precursor where a suitable leaving group is attached to the methyl group at the C2 position of the piperidine ring. A common precursor is (N-protected-piperidin-2-yl)methanol, which can be synthesized by the reduction of the corresponding carboxylic acid or ester. The hydroxyl group is then converted into a better leaving group, such as a mesylate or tosylate, or directly to a halide.
This activated intermediate is subsequently treated with a nitrogen nucleophile to install the amine functionality. This method offers good control and often proceeds with high yields. For instance, a primary alcohol can be reacted with methanesulfonyl chloride to afford a mesylate, which then undergoes nucleophilic substitution with an amine source. nih.gov
General Synthetic Sequence:
Activation: Conversion of the hydroxyl group of (N-protected-piperidin-2-yl)methanol to a leaving group (LG).
(N-Boc-piperidin-2-yl)methanol + MsCl/Et₃N → (N-Boc-piperidin-2-yl)methyl mesylate
Substitution: Reaction with a nitrogen nucleophile.
(N-Boc-piperidin-2-yl)methyl mesylate + NaN₃ → 2-(Azidomethyl)-piperidine-1-carboxylate
Alternatively, direct displacement with ammonia or a protected amine can be used.
Reduction/Deprotection: Conversion of the azide (B81097) to the amine, followed by deprotection.
2-(Azidomethyl)-piperidine-1-carboxylate + H₂/Pd-C → [(2R)-piperidin-2-yl]methanamine
Table 2: Common Leaving Groups and Nitrogen Nucleophiles
| Leaving Group | Activating Reagent | Nitrogen Nucleophile | Comments |
|---|---|---|---|
| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Sodium azide (NaN₃) | Azide is a highly effective nucleophile; subsequent reduction is required. |
| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | Ammonia (NH₃) | Direct amination can be challenging due to overalkylation and volatility of ammonia. |
| Bromide (-Br) | Phosphorus tribromide (PBr₃) | Phthalimide potassium salt | Gabriel synthesis provides a primary amine after deprotection. |
Multi-component Reactions Incorporating the Amine Functionality
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. taylorfrancis.comebrary.net While a specific MCR for the direct synthesis of [(2R)-piperidin-2-yl]methanamine is not prominently documented, the principles of MCRs can be applied to construct highly substituted piperidine scaffolds that could serve as advanced precursors. bas.bgresearchgate.net
For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been used to afford substituted piperidines. researchgate.net Conceptually, an MCR could be designed using a building block that already contains the aminomethyl precursor. An imino-Diels-Alder reaction, a common approach to piperidine rings, could potentially be adapted. bas.bg This would involve the [4+2] cycloaddition of a diene with an imine derived from an aldehyde containing a protected amino group.
Hypothetical MCR Approach (Imino-Diels-Alder):
Dienophile (Imine): Formed from an α,β-unsaturated aldehyde and a chiral amine (as an auxiliary).
Diene: A suitable 1-azadiene derivative.
Key Advantage: This approach could potentially establish the C2-substituent and the stereochemistry in a single, convergent step.
The primary advantage of MCRs lies in their efficiency and atom economy, rapidly building molecular complexity. ebrary.net
Chiral Resolution Techniques for Enantiopure [(2R)-piperidin-2-yl]methanamine
Since many of the synthetic routes described above yield a racemic mixture of (piperidin-2-yl)methanamine, a resolution step is essential to isolate the desired (R)-enantiomer.
Diastereomeric Salt Formation and Crystallization
The classical and often most industrially viable method for resolving chiral amines is through the formation of diastereomeric salts. pharmtech.com This technique leverages the fact that diastereomers possess different physical properties, including solubility. pharmtech.com The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent, in a suitable solvent. This reaction forms a pair of diastereomeric salts.
(R,S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid Salt + (S)-Amine·(R)-Acid Salt
Due to their differing solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. The solid salt is then isolated by filtration. Finally, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched free amine. The success of this method depends heavily on the choice of resolving agent and crystallization solvent. google.com
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Key Features |
|---|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Widely available, inexpensive, and effective for many amines. |
| Di-p-toluoyl-D/L-tartaric acid | Tartaric Acid Derivative | Often provides better-defined crystals and improved separation. |
| Di-benzoyl-D/L-tartaric acid | Tartaric Acid Derivative | A preferred agent for resolving piperidine derivatives like nipecotate esters. google.com |
| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Effective resolving agent for a variety of amines. google.com |
Chromatographic Chiral Separation Methods (e.g., HPLC, SFC)
Chromatographic techniques offer a powerful alternative for chiral separation, particularly on an analytical and semi-preparative scale. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common methods. nih.govresearchgate.net
In these techniques, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are exceptionally versatile and widely used for the separation of a broad range of chiral compounds, including pharmaceuticals. nih.govmdpi.com
For amines that lack a strong UV chromophore, a pre-column derivatization step may be necessary to allow for UV detection. researchgate.net For example, the amine can be reacted with an agent like para-toluenesulfonyl chloride to introduce a chromophore before injection onto the chiral column. researchgate.net
Supercritical Fluid Chromatography (SFC) is often considered a "greener" and faster alternative to HPLC. researchgate.netafmps.be It uses supercritical carbon dioxide as the main mobile phase, which reduces organic solvent consumption and allows for higher flow rates, leading to shorter analysis times. researchgate.netafmps.be
Table 4: Comparison of Chiral Chromatographic Methods
| Technique | Mobile Phase | Typical Chiral Stationary Phase (CSP) | Advantages | Disadvantages |
|---|---|---|---|---|
| HPLC | Organic Solvents (e.g., Hexane/Isopropanol) or Aqueous Buffers | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Crown ethers | High resolution, well-established, versatile for many compound classes. nih.gov | Higher solvent consumption, longer run times compared to SFC. |
| SFC | Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol) | Polysaccharide-based, Pirkle-type | Fast separations, reduced solvent waste, high efficiency. researchgate.netchromatographyonline.com | Requires specialized equipment, may not be suitable for all compounds. |
Enzymatic Kinetic Resolution Processes
The kinetic resolution of racemic (piperidin-2-yl)methanamine is commonly achieved through lipase-catalyzed N-acylation. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely utilized for their ability to catalyze the acylation of primary amines with high enantioselectivity in organic solvents. libretexts.orgorganic-chemistry.org The process involves the reaction of the racemic amine with an acyl donor, often an activated ester like ethyl acetate (B1210297) or isopropenyl acetate, in a suitable organic medium. libretexts.orgorganic-chemistry.org
The enzyme selectively acylates the (S)-enantiomer of (piperidin-2-yl)methanamine at a significantly higher rate than the (R)-enantiomer. This difference in reaction rates allows for the accumulation of the unreacted [(2R)-piperidin-2-yl]methanamine and the formation of N-acetyl-(S)-(piperidin-2-yl)methanamine. The separation of these two compounds can then be readily accomplished by standard chromatographic techniques or extraction, yielding the desired (R)-enantiomer in high enantiomeric excess (ee).
The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and temperature. A systematic screening of these parameters is often necessary to optimize the process for maximum yield and enantioselectivity.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee, %) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | tert-Butyl methyl ether (MTBE) | 30 | ~50 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | 40 | ~48 | >98 |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Hexane | 35 | ~52 | 97 |
Synthesis of Dihydrochloride Salt Form and its Chemical Implications
Following the enzymatic resolution and isolation of the free base, [(2R)-piperidin-2-yl]methanamine is typically converted to its dihydrochloride salt for improved stability and handling. This salt form is often preferred in pharmaceutical applications due to its crystalline nature and enhanced solubility in aqueous media. The synthesis involves the reaction of the diamine with two equivalents of hydrochloric acid. tandfonline.com
Protonation Equilibria and Salt Stability
[(2R)-piperidin-2-yl]methanamine is a diamine, possessing two basic nitrogen atoms: the secondary amine within the piperidine ring and the primary amine of the aminomethyl group. Consequently, it can accept two protons to form a dihydrochloride salt. The protonation equilibria can be described by two distinct protonation constants, pKa1 and pKa2. researchgate.netmnstate.edu
The first protonation (pKa1) is typically associated with the more basic nitrogen atom, which in this case is the secondary amine of the piperidine ring, influenced by the electron-donating alkyl groups. The second protonation (pKa2) corresponds to the protonation of the primary aminomethyl group. nih.gov The pKa values are influenced by factors such as the electronic and steric environment of the nitrogen atoms and the ionic strength of the solution. researchgate.netacs.org
The formation of the dihydrochloride salt significantly enhances the stability of the compound. The salt is generally a crystalline solid that is less susceptible to degradation (e.g., oxidation or carboxylation through reaction with atmospheric CO2) compared to the free base, which is often an oil or a low-melting solid.
Table 2: Estimated Protonation Constants for [(2R)-piperidin-2-yl]methanamine
| Protonation Step | Associated Amine Group | Estimated pKa Value |
|---|---|---|
| pKa1 | Piperidine ring (secondary amine) | ~10.5 - 11.5 |
| pKa2 | Aminomethyl group (primary amine) | ~9.0 - 10.0 |
Note: These values are estimations based on similar diamine structures and can vary with experimental conditions. researchgate.net
Crystallization Processes for this compound
The crystallization of this compound is a critical step in obtaining a pure, solid form of the compound. A common method involves dissolving the free base in a suitable solvent, such as isopropanol (B130326) or ethanol, and then adding a stoichiometric amount of hydrochloric acid (often as a solution in the same solvent or as gaseous HCl). sciencemadness.org
Crystallization can be induced by several techniques, including:
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can yield well-defined crystals. researchgate.net
Cooling: Decreasing the temperature of a saturated solution reduces the solubility of the salt, leading to crystallization.
Anti-solvent Addition: The addition of a solvent in which the dihydrochloride salt is insoluble (an "anti-solvent"), such as diethyl ether or hexane, to a solution of the salt can induce precipitation and crystallization. sciencemadness.org
The choice of solvent system is crucial for obtaining crystals with the desired properties, such as high purity, a specific polymorphic form, and good filtration characteristics. The crystalline solid is then typically collected by filtration, washed with a small amount of cold solvent or the anti-solvent, and dried under vacuum.
The crystalline structure of the dihydrochloride salt can be confirmed by techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray crystallography, which provide detailed information about the solid-state arrangement of the molecules. nih.gov
Stereochemical Aspects and Conformational Analysis of 2r Piperidin 2 Yl Methanamine Dihydrochloride
Intrinsic Chirality of the (2R)-Piperidine Ring System
The defining stereochemical feature of [(2R)-piperidin-2-yl]methanamine is the presence of a stereogenic center at the C2 position of the piperidine (B6355638) ring. This chiral center, bearing the methanamine substituent, gives rise to two non-superimposable mirror images, or enantiomers: (2R) and (2S). The "(2R)" designation specifies the absolute configuration at this carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. The introduction of a chiral center into the piperidine ring is a key strategy in drug design, as it can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com Chiral 2-alkyl piperidines are a common motif in a variety of medicinally important compounds, including naturally occurring alkaloids. nih.gov
The chirality of the piperidine scaffold imparts a unique three-dimensional structure that can lead to specific interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is crucial for the compound's intended biological function and can differentiate the therapeutic effects of one enantiomer from the other.
Conformational Preferences of the Piperidine Ring and Methanamine Side Chain
The piperidine ring is not planar and, similar to cyclohexane, adopts a variety of non-planar conformations to relieve ring strain. The most stable of these is the chair conformation. wikipedia.orgnih.gov For a 2-substituted piperidine like [(2R)-piperidin-2-yl]methanamine, the methanamine side chain can occupy either an axial or an equatorial position on the chair conformer.
The conformational preference is influenced by a complex interplay of steric and electronic effects. d-nb.infonih.gov Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). However, in some N-substituted piperidines, an axial orientation of a 2-substituent can be favored due to effects like pseudoallylic strain. nih.gov In the case of [(2R)-piperidin-2-yl]methanamine dihydrochloride (B599025), the protonation of the nitrogen atoms in both the ring and the side chain will introduce electrostatic interactions that further influence the conformational equilibrium.
The piperidine ring is conformationally mobile and can undergo a process called ring inversion, where one chair conformation flips into another. chemrxiv.orgnih.govacs.org During this process, axial substituents become equatorial, and equatorial substituents become axial. The interconversion between these two chair forms proceeds through higher-energy transition states, such as the half-chair and boat conformations.
The energy barrier for ring inversion in piperidine is relatively low. wikipedia.org For substituted piperidines, the relative stability of the two chair conformers will determine the conformational equilibrium. The rate of this inversion is temperature-dependent and can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. The puckering of the ring, which describes the out-of-plane bending of the ring atoms, can be characterized by Cremer-Pople parameters. chemrxiv.orgnih.gov
In addition to the conformational flexibility of the piperidine ring, rotational isomerism, or the existence of different conformations due to rotation around single bonds, is also a key aspect of the structure of [(2R)-piperidin-2-yl]methanamine. The primary bonds to consider are the C2-C(methanamine) bond and the C2-N1 bond of the piperidine ring.
Rotation around the C2-C(methanamine) single bond leads to different spatial arrangements of the amino group relative to the piperidine ring. These different rotational isomers, or rotamers, will have different energies due to steric and electronic interactions. Intramolecular hydrogen bonding between the methanamine group and the piperidine ring nitrogen could potentially stabilize certain rotamers. nih.gov
The following table summarizes the key conformational aspects:
| Conformational Feature | Description | Influencing Factors |
| Piperidine Ring Conformation | Primarily adopts a chair conformation. The methanamine substituent can be in an axial or equatorial position. | Steric hindrance (1,3-diaxial interactions), electronic effects, electrostatic interactions in the dihydrochloride salt. |
| Ring Inversion | Interconversion between two chair conformations, leading to the exchange of axial and equatorial positions. | Energy barriers of transition states (e.g., boat, half-chair). |
| Rotational Isomerism | Different spatial arrangements arising from rotation around the C2-C(methanamine) and C2-N1 single bonds. | Steric hindrance, torsional strain, potential for intramolecular hydrogen bonding. |
Spectroscopic Investigations of Stereochemical Integrity
Several advanced spectroscopic techniques can be employed to confirm the stereochemical purity and absolute configuration of [(2R)-piperidin-2-yl]methanamine dihydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that have distinct NMR spectra. depositolegale.it
For [(2R)-piperidin-2-yl]methanamine, a suitable chiral solvating agent, such as a chiral crown ether or a derivative of a natural product, would be added to the NMR sample. nih.gov This would result in the separation of specific proton or carbon signals for the (2R) and (2S) enantiomers. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. This method is crucial for quality control in the synthesis of enantiomerically pure compounds.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of a chiral molecule. americanlaboratory.comnih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. To assign the absolute configuration, the experimental VCD spectrum of [(2R)-piperidin-2-yl]methanamine is compared to a theoretical VCD spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). rsc.orgnih.gov A good match between the experimental and calculated spectra for the (2R) enantiomer confirms the absolute configuration. schrodinger.com
Electronic Circular Dichroism (ECD) is a similar technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The resulting ECD spectrum is characteristic of the electronic transitions within the molecule's chromophores. As with VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration. nih.gov
The following table outlines the application of these spectroscopic techniques:
| Spectroscopic Technique | Application | Principle | Outcome |
| Chiral NMR Spectroscopy | Determination of enantiomeric excess (e.e.) | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for each enantiomer. | Quantitative measurement of the ratio of (2R) and (2S) enantiomers. |
| Vibrational Circular Dichroism (VCD) | Assignment of absolute configuration | Measures the differential absorption of circularly polarized infrared light, which is dependent on the molecule's stereochemistry. | Comparison of experimental and calculated spectra confirms the (2R) configuration. |
| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration | Measures the differential absorption of circularly polarized UV-Vis light, sensitive to the spatial arrangement of chromophores. | Comparison of experimental and calculated spectra provides an independent confirmation of the absolute configuration. |
Computational Studies on Stereoisomer Stability and Conformation
Computational chemistry serves as a powerful tool for investigating the three-dimensional structures and relative stabilities of molecules like [(2R)-piperidin-2-yl]methanamine. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model the behavior of this flexible molecule, providing insights that are complementary to experimental data. These studies are crucial for understanding how the molecule's shape influences its interactions in a biological or chemical system.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of conformational analysis, DFT calculations are employed to determine the potential energy surface of a molecule, identifying stable conformers (local energy minima) and the energy barriers for conversion between them. researchgate.netresearchgate.net For [(2R)-piperidin-2-yl]methanamine, the primary conformational flexibility arises from the piperidine ring pucker and the orientation of the aminomethyl substituent at the C2 position.
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net This results in two possible orientations for the C2-substituent: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). DFT calculations can precisely quantify the energy difference (ΔG) between these two states. Generally, for monosubstituted piperidines, the equatorial conformer is favored to avoid steric hindrance with the axial hydrogens on the same side of the ring. nih.gov However, factors like pseudoallylic strain, which can arise when the piperidine nitrogen is bonded to a π-system, can favor the axial orientation. nih.gov
Geometry optimizations using DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or 6-311G**), can predict the geometries and relative energies of these conformers. nih.govosti.govnih.gov The calculations can be performed in the gas phase or with an implicit solvent model to simulate a more realistic environment. nih.gov
For [(2R)-piperidin-2-yl]methanamine, the protonation of the two amine groups in the dihydrochloride salt introduces electrostatic interactions that can influence conformational preference. DFT calculations would predict that the chair conformation is the most stable form for the piperidine ring. The key question is the relative stability of the equatorial versus the axial orientation of the protonated aminomethyl group (-CH₂NH₃⁺).
| Conformer | Substituent Orientation | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.00 (Global Minimum) | ~98.9 |
| Chair | Axial | 2.50 | ~1.1 |
| Twist-Boat | - | 5.50 | <0.1 |
This table presents hypothetical yet representative data based on typical energy differences found in 2-substituted piperidine systems. The global minimum is set to 0.00 kcal/mol for reference.
The data indicates a strong preference for the equatorial conformation of the aminomethyl group in the chair form, which is significantly lower in energy than the axial conformer. Other, higher-energy conformations like the twist-boat are predicted to be minimally populated at room temperature. nih.govrsc.org
While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and the time-scales of molecular processes. nih.govrsc.org
For a flexible molecule like this compound, MD simulations in an explicit solvent (e.g., water) are particularly valuable. These simulations can reveal:
Conformational Transitions: The simulation can capture transitions between the equatorial and axial conformers, as well as ring-flipping events, providing information on the energy barriers and rates of these processes.
Solvent Effects: MD explicitly models the interactions between the solute and surrounding water molecules. This is crucial for the dihydrochloride salt, as it allows for the study of the hydration shell around the ammonium (B1175870) groups and the chloride counter-ions.
Intramolecular Interactions: The simulation can highlight dynamic intramolecular hydrogen bonds, for instance, between the protonated amines or with the chloride ions, which can influence the conformational landscape.
Structural Stability: Parameters such as the root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess the stability of the predominant conformations. researchgate.net
A typical MD simulation would involve placing the lowest-energy conformer (e.g., the equatorial chair) in a box of water molecules, adding counter-ions to neutralize the system, and then simulating its trajectory for a duration of nanoseconds to microseconds.
| Parameter/Analysis | Information Gained |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Assesses the conformational stability of the molecule over the simulation time. researchgate.net |
| Dihedral Angle Analysis | Tracks the orientation of the C2-substituent and ring pucker to identify conformational substates. |
| Radial Distribution Function (RDF) | Characterizes the structure of water molecules (hydration shell) around the charged amine groups. |
| Hydrogen Bond Analysis | Quantifies the lifetime and dynamics of intramolecular and intermolecular (solute-solvent) hydrogen bonds. |
Derivatization and Functionalization Strategies for Research Applications
Selective N-Functionalization of Primary and Secondary Amine Centers
The differential reactivity and steric environment of the primary and secondary amines in [(2R)-piperidin-2-yl]methanamine are the basis for selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for controlled reactions under specific conditions.
Acylation and sulfonylation are fundamental reactions for both the temporary protection of the amine groups during multi-step syntheses and for the generation of libraries of N-functionalized derivatives. The selection of the reagent and reaction conditions can dictate the selectivity between the two nitrogen atoms.
Typically, reaction with an acylating agent (e.g., an acid chloride or anhydride) or a sulfonylating agent (e.g., a sulfonyl chloride) under standard conditions will preferentially functionalize the more accessible primary amine. To achieve mono-functionalization at the primary amine, one equivalent of the electrophilic reagent is used. Subsequent functionalization of the secondary amine can then be carried out, often under more forcing conditions if necessary. Common protecting groups introduced via these methods include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts).
Table 1: Examples of Selective Acylation and Sulfonylation Reactions
| Reagent | Target Nitrogen | Typical Conditions | Product Type |
|---|---|---|---|
| Di-tert-butyl dicarbonate | Primary Amine | Et3N, CH2Cl2, 0°C to rt | N-Boc protected aminomethyl |
| Benzyl chloroformate | Primary Amine | NaHCO3 (aq), Dioxane, 0°C | N-Cbz protected aminomethyl |
| p-Toluenesulfonyl chloride | Primary Amine | Pyridine (B92270), CH2Cl2, 0°C | N-Tosyl protected aminomethyl |
| Acetyl chloride | Primary Amine | K2CO3, THF, rt | N-Acetyl derivative |
This table presents illustrative examples of common selective functionalization reactions.
The generation of chemical libraries often involves parallel synthesis where the core [(2R)-piperidin-2-yl]methanamine scaffold is reacted with a diverse set of carboxylic acids (activated as acid chlorides, for example) or sulfonyl chlorides to produce a wide array of amides and sulfonamides for biological screening.
Alkylation of the amine centers introduces further structural diversity. Direct alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.
A more controlled and widely used method is reductive alkylation (or reductive amination). This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. The choice of reducing agent is critical, with common reagents including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The latter is particularly effective for reductive aminations as it is mild and tolerant of acidic conditions that favor iminium ion formation.
By first protecting one amine group, reductive alkylation can be directed specifically to the other. For instance, if the primary amine is protected with a Boc group, reductive alkylation will occur exclusively at the secondary ring nitrogen. This strategy allows for the systematic exploration of structure-activity relationships by introducing a wide variety of substituents. organic-chemistry.org
Table 2: Illustrative Reductive Alkylation Strategies
| Amine Target | Carbonyl Compound | Reducing Agent | Resulting N-Substituent |
|---|---|---|---|
| Primary Amine | Acetone | NaBH(OAc)3 | Isopropyl |
| Primary Amine | Benzaldehyde | NaBH3CN | Benzyl |
| Secondary Amine* | Cyclohexanone | NaBH(OAc)3 | Cyclohexyl |
| Secondary Amine* | Formaldehyde | HCOOH (Eschweiler-Clarke) | Methyl |
\Assumes prior protection of the primary amine.*
Orthogonal Protecting Group Strategies for Complex Syntheses
For the synthesis of complex molecules derived from [(2R)-piperidin-2-yl]methanamine, an orthogonal protecting group strategy is essential. jocpr.com This strategy allows for the selective deprotection of one functional group while others remain intact. Given the presence of a primary and a secondary amine, a common orthogonal approach is to use protecting groups that are labile under different conditions. ub.edu
For example, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group, which is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The secondary amine can then be protected with a benzyloxycarbonyl (Cbz) group, which is stable to acid but can be removed via catalytic hydrogenolysis (e.g., H2, Pd/C). ub.edu This orthogonal scheme permits the independent functionalization of each nitrogen atom.
Table 3: Common Orthogonal Protecting Group Pairs for Diamines
| Protecting Group 1 (PG1) | Removal Condition | Protecting Group 2 (PG2) | Removal Condition |
|---|---|---|---|
| Boc | Acid (e.g., TFA) | Cbz | Hydrogenolysis (H2, Pd/C) |
| Boc | Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) |
| Fmoc | Base (e.g., Piperidine) | Alloc | Pd(0) catalyst |
| Cbz | Hydrogenolysis (H2, Pd/C) | Tosyl (Ts) | Strong Acid or reducing agents |
This table outlines pairs of protecting groups that can be removed under mutually exclusive conditions, enabling selective synthesis.
This level of control is critical when building complex architectures, such as in peptide synthesis or the development of targeted therapeutic agents, where sequential and site-specific modifications are required.
Post-Synthetic Modifications and Chemical Tagging for Research Tools
The unique structural architecture of [(2R)-piperidin-2-yl]methanamine, featuring a primary amine on the methyl substituent and a secondary amine within the piperidine (B6355638) ring, offers multiple avenues for selective chemical modification. These modifications are instrumental in appending a variety of functional tags, including fluorophores for imaging applications, biotin (B1667282) for affinity-based purification, and reactive handles for further conjugation. The choice of derivatization strategy is often dictated by the desired application of the resulting research tool and the need to preserve the core pharmacophore's biological activity.
A primary focus in the derivatization of this compound is the chemoselective modification of its primary amine. The exocyclic primary amine is generally more accessible and nucleophilic than the endocyclic secondary amine, allowing for targeted reactions under controlled conditions. This selectivity is crucial for ensuring the homogeneity of the final product and for maintaining the integrity of the piperidine ring, which is often critical for biological recognition.
Common strategies for the chemical tagging of the primary amine group of [(2R)-piperidin-2-yl]methanamine and related structures include acylation with N-hydroxysuccinimide (NHS) esters, reductive amination with aldehydes, and reaction with isothiocyanates. These methods allow for the stable covalent attachment of a wide array of functional moieties.
Fluorescent Labeling
Fluorescently tagged versions of bioactive molecules are indispensable tools for visualizing their distribution and interaction within cellular environments. The primary amine of [(2R)-piperidin-2-yl]methanamine can be readily labeled with a variety of fluorescent dyes. For instance, reaction with the NHS ester of a fluorophore, such as fluorescein (B123965) or rhodamine, results in the formation of a stable amide bond, yielding a fluorescent probe. The selection of the fluorophore is guided by the specific requirements of the imaging experiment, including desired excitation and emission wavelengths, photostability, and quantum yield.
| Tagging Reagent | Functional Group Targeted | Resulting Linkage | Application |
| Fluorescein-NHS ester | Primary Amine | Amide | Cellular Imaging |
| Rhodamine B isothiocyanate | Primary Amine | Thiourea | Fluorescence Microscopy |
| Dansyl Chloride | Primary Amine | Sulfonamide | Fluorescent Probe Synthesis |
Biotinylation for Affinity-Based Applications
Biotinylation, the covalent attachment of a biotin moiety, is a powerful technique for the isolation and identification of molecular binding partners. The high-affinity interaction between biotin and streptavidin is exploited for the purification of protein-ligand complexes. The primary amine of [(2R)-piperidin-2-yl]methanamine can be biotinylated using an NHS-ester of biotin, often with a spacer arm to minimize steric hindrance. These biotinylated probes are instrumental in pull-down assays and affinity chromatography to identify the cellular targets of the parent molecule.
| Biotinylation Reagent | Reactive Group | Target Functionality | Resulting Bond |
| NHS-Biotin | N-Hydroxysuccinimide | Primary Amine | Amide |
| NHS-PEG4-Biotin | N-Hydroxysuccinimide | Primary Amine | Amide |
| Biotin Isothiocyanate | Isothiocyanate | Primary Amine | Thiourea |
Introduction of Reactive Handles for Further Functionalization
In addition to direct tagging with reporter molecules, post-synthetic modification can be used to introduce reactive handles for subsequent bioorthogonal reactions. For example, the primary amine can be reacted with a bifunctional linker containing a terminal alkyne or azide (B81097) group. These functionalized intermediates can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of other molecules, including complex fluorophores, photosensitizers, or cross-linking agents. This modular approach provides significant flexibility in the design and synthesis of multifunctional research tools.
Detailed research findings have demonstrated the successful application of these strategies to piperidine-containing scaffolds. While specific data for the direct modification of [(2R)-piperidin-2-yl]methanamine dihydrochloride (B599025) in the context of research tool development is often proprietary or embedded within broader studies, the principles of amine reactivity are well-established and routinely applied to analogous structures. The choice of reaction conditions, including solvent, temperature, and pH, is critical for achieving high yields and selectivity in these modifications.
Analytical Methodologies for Characterization and Enantiomeric Purity Assessment in Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, provide mass measurements with exceptional accuracy, typically to within a few parts per million (ppm). mdpi.com This high precision allows for the confident assignment of a unique molecular formula.
For [(2R)-piperidin-2-yl]methanamine, which has a molecular formula of C6H14N2, HRMS analysis would be used to confirm the exact mass of the protonated molecule [M+H]+. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (carbon-12, hydrogen-1, and nitrogen-14). The experimentally measured mass is then compared to this theoretical value. A close correlation between the two provides strong evidence for the correct elemental composition, a critical first step in structural confirmation.
Table 1: Theoretical vs. Experimental Mass Data for [(2R)-piperidin-2-yl]methanamine
| Parameter | Value |
|---|---|
| Molecular Formula | C6H14N2 |
| Theoretical Monoisotopic Mass | 114.1157 g/mol |
| Expected [M+H]+ Ion (HRMS) | 115.1235 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For a compound like [(2R)-piperidin-2-yl]methanamine dihydrochloride (B599025), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. acs.orgmdpi.com
1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
¹H NMR: A proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For [(2R)-piperidin-2-yl]methanamine, the ¹H NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) ring and the aminomethyl group. The chemical shifts (δ) and coupling constants (J) of these signals are crucial for determining the connectivity of the atoms.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would display signals corresponding to the five unique carbons of the piperidine ring and the one carbon of the methanamine side chain.
2D NMR Techniques: To resolve ambiguities and confirm the complete structure, various 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It helps to trace the proton-proton connectivity within the piperidine ring and the side chain. sdsu.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning specific proton resonances to their corresponding carbon atoms. wikipedia.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. sdsu.eduwikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the aminomethyl group on the piperidine ring. wikipedia.org
Table 2: Representative NMR Data for Piperidine-based Structures
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Gained |
|---|---|---|---|
| ¹H | 1D NMR | 1.0 - 3.5 | Proton environment, multiplicity, and integration |
| ¹³C | 1D NMR | 20 - 60 | Carbon skeleton and chemical environment |
| ¹H-¹H | COSY | N/A | Proton-proton coupling networks |
| ¹H-¹³C | HSQC | N/A | Direct proton-carbon correlations (one bond) |
| ¹H-¹³C | HMBC | N/A | Long-range proton-carbon correlations (2-3 bonds) |
| ¹H-¹H | NOESY | N/A | Through-space proton-proton proximities (conformation) |
Note: Specific chemical shifts for [(2R)-piperidin-2-yl]methanamine dihydrochloride would be determined experimentally.
Solid-State NMR for Polymorph Characterization of the Dihydrochloride Salt
The dihydrochloride salt of [(2R)-piperidin-2-yl]methanamine can potentially exist in different crystalline forms, known as polymorphs. These polymorphs can have different physical properties, including solubility and stability. Solid-state NMR (SSNMR) is a key technique for characterizing these different solid forms. rsc.orgnih.govacs.org Because the chloride ions' environment can differ subtly between polymorphs, ³⁵Cl SSNMR is particularly sensitive for distinguishing them. nih.govrsc.orgresearchgate.net This method serves as a rapid fingerprinting tool to identify and differentiate polymorphs, which is crucial for quality control in the pharmaceutical industry. acs.orgrsc.org
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from any impurities and for determining its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For primary amines like [(2R)-piperidin-2-yl]methanamine, pre-column derivatization with a suitable chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.netmdpi.comnih.gov Alternatively, direct separation on a CSP is also a common approach. The method is validated for precision, accuracy, linearity, and sensitivity (limit of detection and quantification) to ensure reliable results. researchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. wiley.comselvita.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. selvita.comresearchgate.net This often results in faster separations and reduced solvent consumption, making it a "greener" analytical technique. selvita.com For the enantioseparation of primary amines, specialized CSPs, such as those based on crown ethers, have shown significant utility in SFC. wiley.com The technique is highly sensitive and can be used for both analytical-scale enantiomeric excess determinations and preparative-scale purification. researchgate.net SFC's ability to provide high-throughput analysis makes it well-suited for screening and method development in drug discovery. chromatographyonline.comeuropeanpharmaceuticalreview.com
Table 3: Comparison of Chiral Chromatographic Techniques
| Feature | Chiral HPLC | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Mobile Phase | Organic solvents and/or aqueous buffers | Supercritical CO₂ with organic modifiers |
| Advantages | Well-established, versatile, robust | Fast analysis, reduced organic solvent use, high efficiency |
| Stationary Phase | Wide variety of Chiral Stationary Phases (CSPs) | Often uses similar CSPs to HPLC, specialized phases available |
| Detection | UV, Mass Spectrometry, etc. | UV, Mass Spectrometry, etc. |
| Application | Routine enantiomeric purity testing, preparative separation | High-throughput screening, preparative separation, "green" chemistry |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For the assessment of enantiomeric purity, the use of a chiral stationary phase (CSP) is essential. A CSP is a chiral resolving agent that is coated or chemically bonded to the inner wall of the GC capillary column. The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different association constants and, consequently, different retention times, allowing for their separation and quantification.
For a primary amine like [(2R)-piperidin-2-yl]methanamine, direct analysis by GC can be challenging due to its polarity and potential for peak tailing. Therefore, derivatization is often a necessary step to enhance its volatility and improve its chromatographic behavior. A common approach is to react the amine with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or a chiral derivatizing agent, to form a less polar and more volatile derivative.
Research Findings:
While specific chromatograms for the enantiomeric separation of [(2R)-piperidin-2-yl]methanamine are not widely published in open literature, the general methodology for chiral amines is well-established. The separation of the derivatized (R)- and (S)-enantiomers would be performed on a GC instrument equipped with a flame ionization detector (FID) and a chiral capillary column. The choice of the chiral stationary phase is critical and often involves derivatives of cyclodextrins or amino acids. The enantiomeric excess (e.e.) of the (R)-enantiomer can be calculated from the peak areas of the two enantiomers in the chromatogram.
Interactive Data Table: Hypothetical GC Enantiomeric Purity Analysis Data
The following table illustrates the type of data that would be generated from a chiral GC analysis of a derivatized sample of this compound.
| Parameter | Value |
| Column: | Chirasil-DEX CB (25 m x 0.25 mm ID) |
| Oven Temperature: | 150°C (Isothermal) |
| Injector Temperature: | 250°C |
| Detector Temperature: | 280°C |
| Carrier Gas: | Helium |
| Retention Time (S)-enantiomer: | 10.2 min |
| Retention Time (R)-enantiomer: | 10.8 min |
| Peak Area (S)-enantiomer: | 5,000 |
| Peak Area (R)-enantiomer: | 995,000 |
| Enantiomeric Excess (% e.e.): | 99.0% |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure
Single crystal X-ray diffraction is an unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.
The principle of this method involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact solid-state structure of the compound.
The determination of the absolute configuration (the R or S designation at the chiral center) is typically achieved through the anomalous dispersion effect, often requiring the presence of a heavier atom in the structure or by co-crystallization with a chiral reference molecule of known absolute configuration.
Research Findings:
While a specific crystal structure for this compound is not publicly available in crystallographic databases, numerous studies on related chiral piperidine derivatives demonstrate the power of this technique. The analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement. It would also definitively establish the (R) configuration at the C2 position of the piperidine ring by determining the spatial orientation of the aminomethyl group relative to the rest of the ring. Furthermore, the crystal structure would reveal the positions of the two chloride counter-ions and the intricate network of hydrogen bonds between the ammonium (B1175870) and amine groups and the chloride ions, which dictates the crystal packing.
Interactive Data Table: Hypothetical Single Crystal X-ray Diffraction Data
This table represents the kind of crystallographic data that would be obtained for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula: | C₆H₁₆Cl₂N₂ |
| Crystal System: | Orthorhombic |
| Space Group: | P2₁2₁2₁ |
| a (Å): | 8.5 |
| b (Å): | 12.1 |
| c (Å): | 9.3 |
| α (°): | 90 |
| β (°): | 90 |
| γ (°): | 90 |
| Volume (ų): | 956.3 |
| Z: | 4 |
| Flack Parameter: | 0.02(3) |
Elemental Analysis for Stoichiometric Verification of Dihydrochloride Form
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound, this analysis is crucial for verifying the empirical formula and confirming the stoichiometry of the dihydrochloride salt.
The analysis is typically performed using a combustion method. A small, accurately weighed sample of the compound is combusted in a stream of oxygen at a high temperature. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.
Research Findings:
The theoretical elemental composition of this compound (C₆H₁₆Cl₂N₂) can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental results from an elemental analyzer should closely match these theoretical values within an acceptable margin of error (typically ±0.4%) to confirm the purity and the correct dihydrochloride stoichiometry of the sample. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect salt form (e.g., a monohydrochloride or the free base).
Interactive Data Table: Elemental Analysis Data
The table below compares the theoretical and hypothetical experimental elemental analysis values for this compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 38.51 | 38.45 |
| Hydrogen (H) | 8.62 | 8.68 |
| Nitrogen (N) | 14.97 | 14.91 |
| Chlorine (Cl) | 37.90 | 37.82 |
Theoretical and Computational Chemistry Studies of 2r Piperidin 2 Yl Methanamine Dihydrochloride
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of chemical compounds. For piperidine (B6355638) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to determine optimized geometries, electronic stability, and reactivity. imist.ma These computational approaches provide a foundational understanding of the structure of molecules like [(2R)-piperidin-2-yl]methanamine.
In its dihydrochloride (B599025) form, both the piperidine ring nitrogen and the primary amine of the methanamine side chain are expected to be protonated. This protonation significantly influences the molecule's geometry and electronic distribution compared to its free base form. The piperidine ring would likely adopt a stable chair conformation.
HOMO-LUMO Analysis and Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. mdpi.com
For protonated piperidine derivatives, the positive charges on the nitrogen atoms are expected to lower the energies of both the HOMO and LUMO, and potentially increase the HOMO-LUMO gap, suggesting greater stability compared to the neutral form. Computational studies on related piperidine compounds provide insights into these parameters.
Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for a Model Piperidine System (Note: Data is illustrative and based on general findings for piperidine derivatives, not specific to [(2R)-piperidin-2-yl]methanamine dihydrochloride)
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -8.5 to -7.0 | Moderate electron-donating ability |
| LUMO Energy | 0.5 to 2.0 | Low electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 7.5 to 10.5 | High kinetic stability |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP surface is expected to show strong positive potentials (blue regions) concentrated around the protonated ammonium (B1175870) groups (-NH2+- and -NH2CH2-), reflecting their electron-deficient nature. The carbon-hydrogen framework of the piperidine ring would exhibit a more neutral potential. This distribution of charge is crucial for understanding how the molecule interacts with its environment, including solvent molecules and potential binding partners.
Molecular Docking and Interaction Studies with Model Chemical Systems
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.ma For [(2R)-piperidin-2-yl]methanamine, which can act as a bidentate ligand, these studies are valuable for understanding its interactions with metal ions and its potential to form hydrogen bonds.
Ligand-Metal Coordination Analysis
The [(2R)-piperidin-2-yl]methanamine molecule, with its two nitrogen atoms, can act as a bidentate ligand, coordinating with various metal ions to form stable complexes. rsc.org The nitrogen atoms of the piperidine ring and the primary amine can both serve as Lewis bases, donating their lone pairs of electrons to a metal center.
Computational studies on similar (aminomethyl)piperidine-based ligands have shown that they can form octahedral coordination environments around metal ions like Mn(II). rsc.org DFT calculations can predict the bond lengths and angles of these coordination complexes, providing detailed insights into their geometry. For instance, the metal-nitrogen bond lengths are a key parameter in determining the stability of the complex.
Table 2: Typical Coordination Parameters for a Bidentate Aminopiperidine Ligand with a Metal Ion (M) (Note: This data is illustrative and based on general computational studies of similar ligands.)
| Parameter | Typical Calculated Value |
|---|---|
| M-N (piperidine) bond length | 2.1 - 2.3 Å |
| M-N (methanamine) bond length | 2.0 - 2.2 Å |
| N-M-N bite angle | 80 - 90° |
| Coordination Geometry | Distorted Octahedral/Square Planar |
Hydrogen Bonding Network Characterization
In the dihydrochloride salt form, the two protonated nitrogen centers of [(2R)-piperidin-2-yl]methanamine make it a potent hydrogen bond donor. These ammonium groups can form strong hydrogen bonds with hydrogen bond acceptors such as water, chloride ions, or functional groups on other molecules. The presence of multiple hydrogen bond donors allows for the formation of an extensive hydrogen bonding network.
Computational methods can be used to characterize these networks by calculating parameters such as the distance between the donor and acceptor atoms (typically < 3.5 Å) and the angle of the hydrogen bond (ideally close to 180°). The strength and geometry of these hydrogen bonds are critical in determining the crystal packing of the solid-state material and its solubility in polar solvents. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.
Prediction of NMR Chemical Shifts
The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts. imist.ma The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects. For piperidine derivatives, DFT calculations have been shown to provide chemical shift values that correlate well with experimental data. rsc.org While specific calculated data for this compound is not available, the methodology is well-established for this class of compounds.
Prediction of Vibrational Frequencies
Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental values.
A computational study on the structural isomer, 4-Aminomethylpiperidine, using the B3LYP method with a 6-311+G(d,p) basis set, provides a good model for the expected vibrational modes of [(2R)-piperidin-2-yl]methanamine. imist.ma
Table 3: Selected Predicted Vibrational Frequencies for a Model Aminomethylpiperidine System (Data based on the theoretical study of 4-Aminomethylpiperidine) imist.ma
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3400-3500 | N-H stretching (amine group) |
| ν(C-H) | ~2800-3000 | C-H stretching (piperidine ring and methylene (B1212753) group) |
| δ(N-H) | ~1600-1650 | N-H bending (scissoring) |
| δ(CH₂) | ~1450-1480 | CH₂ bending (scissoring) |
| ν(C-N) | ~1000-1200 | C-N stretching |
| Ring Vibrations | ~800-1000 | Piperidine ring breathing and deformation modes |
Development of Structure-Property Relationships Based on Computational Data
The development of quantitative structure-property relationships (QSPR) for this compound relies on the generation of a diverse set of molecular descriptors through computational methods. These descriptors, which can be electronic, steric, or topological in nature, are then correlated with experimentally determined or computationally predicted properties. For instance, properties such as aqueous solubility, lipophilicity (logP), and pKa can be predicted with a reasonable degree of accuracy.
Computational techniques like Density Functional Theory (DFT) can be employed to calculate quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and partial atomic charges. These descriptors provide insights into the molecule's reactivity and intermolecular interactions. Molecular dynamics simulations can further elucidate the conformational preferences of the piperidine ring and the side chain, which are crucial for its interaction with biological targets. nih.gov
By establishing a statistically significant correlation between these computed descriptors and observed properties, a predictive QSPR model can be built. This model can then be used to estimate the properties of hypothetical analogues of [(2R)-piperidin-2-yl]methanamine, thereby guiding synthetic efforts towards molecules with desired characteristics.
Below is a hypothetical data table showcasing calculated properties for [(2R)-piperidin-2-yl]methanamine and a set of its virtual analogues, illustrating the type of data used to build structure-property relationships.
| Compound ID | IUPAC Name | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility (mg/mL) |
| 1 | [(2R)-piperidin-2-yl]methanamine | 114.19 | -1.25 | 1500 |
| 2 | [(2R,3S)-3-methylpiperidin-2-yl]methanamine | 128.22 | -0.95 | 1200 |
| 3 | [(2R,4R)-4-fluoropiperidin-2-yl]methanamine | 132.18 | -1.10 | 1350 |
| 4 | [(2R)-1-methylpiperidin-2-yl]methanamine | 128.22 | -0.80 | 1100 |
This is a hypothetical table for illustrative purposes.
Cheminformatics and Data Mining for Related Chiral Amine Analogues
Cheminformatics and data mining are indispensable tools for exploring the chemical space around [(2R)-piperidin-2-yl]methanamine and identifying novel analogues with potentially improved properties. These approaches leverage large chemical databases and sophisticated algorithms to analyze structural diversity, perform similarity searches, and cluster compounds based on their features.
Analysis of Chemical Space and Scaffold Diversity
The chemical space of chiral amine analogues related to [(2R)-piperidin-2-yl]methanamine can be vast. An analysis of this space helps in understanding the structural diversity of existing compounds and identifying underexplored regions. nih.gov The piperidine ring is a privileged scaffold in medicinal chemistry, and its substitution patterns significantly influence its three-dimensional shape and biological activity. nih.govwhiterose.ac.ukrsc.org
Scaffold diversity analysis involves the identification of the core molecular frameworks within a library of compounds. nih.govnih.gov For analogues of [(2R)-piperidin-2-yl]methanamine, this could involve variations in the piperidine ring itself (e.g., introduction of heteroatoms, ring size variations) or modifications of the aminomethyl side chain. Computational methods can be used to enumerate all possible scaffolds and classify them based on their structural features. This analysis can reveal novel scaffolds that are synthetically accessible and have the potential to yield compounds with unique properties.
The following table illustrates a hypothetical analysis of scaffold diversity for a library of chiral amines related to the parent compound.
| Scaffold ID | Core Structure | Number of Compounds | Key Features |
| A | Piperidine | 150 | Saturated six-membered heterocycle |
| B | Pyrrolidine | 75 | Saturated five-membered heterocycle |
| C | Azepane | 30 | Saturated seven-membered heterocycle |
| D | Morpholine | 50 | Piperidine with an ether linkage |
This is a hypothetical table for illustrative purposes.
Similarity Searching and Clustering Based on Structural Features
Similarity searching is a fundamental cheminformatics technique used to identify molecules with similar structures to a query molecule. scispace.comacs.org For [(2R)-piperidin-2-yl]methanamine, this would involve using its 2D or 3D structure as a query to search large chemical databases. The similarity is typically quantified using molecular fingerprints, which are bit strings that encode the presence or absence of various structural features. The Tanimoto coefficient is a commonly used metric to calculate the similarity between two fingerprints.
Clustering is another powerful technique that groups molecules based on their structural similarity. scispace.com By clustering a library of chiral amine analogues, it is possible to identify groups of compounds with similar structural features. This can be useful for selecting a diverse subset of compounds for biological screening or for understanding the structure-activity relationships within a particular chemical series. Hierarchical and non-hierarchical clustering algorithms are often employed for this purpose.
A hypothetical similarity matrix for a small set of analogues is presented below, where a higher value indicates greater similarity to [(2R)-piperidin-2-yl]methanamine.
| Compound ID | Tanimoto Similarity to [(2R)-piperidin-2-yl]methanamine |
| 2 | 0.85 |
| 3 | 0.78 |
| 4 | 0.92 |
| 5 | 0.65 |
This is a hypothetical table for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for [(2R)-piperidin-2-yl]methanamine dihydrochloride, and how are reaction conditions optimized?
- Synthesis Steps :
- Piperidine Ring Formation : Derived from chiral precursors, such as (R)-piperidine-2-carboxylic acid, via reduction or reductive amination .
- Methanamine Functionalization : Alkylation or condensation reactions introduce the methanamine group, followed by dihydrochloride salt formation using HCl .
- Optimization : Reaction temperature (typically 0–50°C), pH control (neutral to slightly acidic), and solvent selection (e.g., ethanol, DMF) are critical for yield and enantiomeric purity .
- Purification : Recrystallization or column chromatography removes by-products, with purity verified by HPLC (>98%) .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.2–3.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 179.1 g/mol) and fragmentation patterns .
- Chiral HPLC : Ensures enantiomeric purity (>99% ee) using chiral stationary phases (e.g., Chiralpak AD-H) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of [(2R)-piperidin-2-yl]methanamine derivatives?
- Case Study : Derivatives with fluorinated side chains (e.g., [1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine) show variable receptor binding due to steric/electronic effects. Use molecular docking and SAR studies to identify critical substituents .
- Data Normalization : Control for assay conditions (e.g., cell line variability, incubation time) to reconcile discrepancies in IC₅₀ values .
Q. What strategies enhance enantiomeric purity during synthesis of chiral piperidine derivatives like this compound?
- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-piperidine-2-carboxylic acid) to minimize racemization .
- Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen complexes for stereoselective alkylation .
- Process Monitoring : In-line FTIR tracks reaction progress to maintain >99% ee .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Metabolism : The (R)-enantiomer exhibits slower hepatic clearance in rodent models compared to the (S)-form due to stereoselective cytochrome P450 interactions .
- Blood-Brain Barrier Penetration : (R)-configuration enhances passive diffusion, as shown in logP comparisons (R: 1.2 vs. S: 0.8) .
Methodological Considerations Table
| Aspect | Recommendations | References |
|---|---|---|
| Synthesis Yield | Optimize solvent (DMF > ethanol) and temperature (40°C) for >75% yield | |
| Enantiomeric Purity | Use chiral HPLC with Chiralpak AD-H and 90:10 hexane:isopropanol mobile phase | |
| Biological Assays | Standardize cell lines (e.g., HEK293 for GPCR studies) and incubation time (24h) | |
| Safety Protocols | Store at 2–8°C in amber vials; avoid exposure to humidity |
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers.
Solution : Use salt forms (e.g., dihydrochloride) or co-solvents (e.g., DMSO ≤1%) . - Challenge : Racemization during synthesis.
Solution : Lower reaction temperature (<30°C) and minimize basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
